molecular formula C9H19NO B2815687 N-[2-(Tert-butoxy)ethyl]cyclopropanamine CAS No. 1250523-04-6

N-[2-(Tert-butoxy)ethyl]cyclopropanamine

Cat. No.: B2815687
CAS No.: 1250523-04-6
M. Wt: 157.257
InChI Key: PTPWBTAUDLQZKV-UHFFFAOYSA-N
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Description

Evolution of Cyclopropane (B1198618) Chemistry and Its Relevance to N-[2-(Tert-butoxy)ethyl]cyclopropanamine

The chemistry of cyclopropanes has a rich history, with the three-membered ring's inherent strain and unique bonding characteristics driving a vast field of synthetic methodology. Cyclopropane-containing molecules are not merely chemical curiosities; they are integral components of numerous biologically active compounds and are considered valuable building blocks in organic synthesis. The strained C-C bonds of the cyclopropane ring impart reactivity that allows for a variety of ring-opening and rearrangement reactions, providing access to diverse molecular architectures.

The cyclopropylamine (B47189) moiety, in particular, is a privileged scaffold in medicinal chemistry. Its presence in a molecule can influence physicochemical properties such as lipophilicity and metabolic stability, and it can participate in crucial binding interactions with biological targets. The development of novel methods for the synthesis of substituted cyclopropanamines is an active area of research, driven by the desire to access new chemical space for drug discovery. nih.gov

Contextualizing Amine and Ether Functionalities within the this compound Framework

The secondary amine in this compound serves as a key functional handle for further chemical transformations. Amines are fundamental to the synthesis of a vast array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nitrogen atom's lone pair of electrons allows it to act as a nucleophile and a base, enabling reactions such as alkylation, acylation, and condensation.

The tert-butoxy (B1229062) group, a bulky ether functionality, often serves as a protecting group in organic synthesis. Its steric hindrance can direct reactions to other parts of a molecule and it can be removed under specific acidic conditions. Beyond its role in protection, the ether linkage itself can influence a molecule's solubility and conformational properties. The combination of the amine and the tert-butyl ether in this compound provides a bifunctional platform where the reactivity of each group can be strategically employed.

Research Trajectories and Unexplored Potential of this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several potential avenues for future investigation. As a substituted cyclopropanamine, it could serve as a valuable intermediate in the synthesis of novel bioactive molecules. nih.gov The secondary amine allows for the introduction of a wide variety of substituents, enabling the creation of a library of derivatives for biological screening.

The unexplored potential of this compound lies in its use as a versatile building block. nih.govnih.gov The cyclopropylamine moiety could be incorporated into larger scaffolds to modulate their pharmacological properties. Furthermore, the tert-butoxyethyl side chain could be modified or cleaved to reveal a primary alcohol, adding another layer of synthetic utility. Future research could focus on developing efficient synthetic routes to this compound and exploring its reactivity in a range of chemical transformations. Investigating its potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor ligands, could also prove to be a fruitful area of study. The unique combination of its functional groups makes this compound a molecule with significant, yet largely untapped, potential in the field of organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[(2-methylpropan-2-yl)oxy]ethyl]cyclopropanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-7-6-10-8-4-5-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPWBTAUDLQZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Tert Butoxy Ethyl Cyclopropanamine

Stereoselective Approaches for the Synthesis of N-[2-(Tert-butoxy)ethyl]cyclopropanamine

Achieving stereocontrol in the synthesis of this compound is crucial when a specific enantiomer is desired for biological applications. Two primary strategies for inducing chirality are the use of chiral auxiliaries and asymmetric catalysis.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide. researchgate.net The synthesis of enantiomerically enriched N-substituted cyclopropylamines can be achieved through the reaction of a Grignard reagent with a chiral N-sulfinyl α-chloro ketimine, which proceeds via a 1,3-dehydrohalogenation and subsequent diastereoselective addition to the intermediate cyclopropylideneamine. researchgate.net

A plausible synthetic route to a specific enantiomer of this compound using a chiral auxiliary is outlined below. This approach would involve the condensation of a suitable ketone with a chiral amine, such as (R)- or (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. Nucleophilic addition of a cyclopropyl (B3062369) group, followed by removal of the auxiliary, would yield the chiral cyclopropylamine (B47189). Subsequent alkylation with a 2-(tert-butoxy)ethyl halide or tosylate would furnish the final product.

Table 1: Key Intermediates in Chiral Auxiliary-Mediated Synthesis

Intermediate Structure Role
Chiral Sulfinylimine R-N=S(O)t-Bu Directs stereoselective nucleophilic addition
N-Sulfinyl Cyclopropylamine c-C3H5-NH-S(O)t-Bu Chiral intermediate post-addition

While this method is robust, it often requires stoichiometric amounts of the chiral auxiliary, which can be expensive. However, the auxiliary can typically be recovered and reused. sigmaaldrich.com

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. Various transition metal catalysts have been developed for the asymmetric synthesis of cyclopropane (B1198618) derivatives. mdpi.com

For the synthesis of this compound, a potential strategy involves the asymmetric cyclopropanation of a suitable alkene precursor. For instance, a vinyl carbamate (B1207046) could undergo asymmetric cyclopropanation in the presence of a chiral transition metal catalyst, such as a rhodium or copper complex with a chiral ligand, to yield a protected chiral cyclopropylamine. Subsequent derivatization of the amine would lead to the target molecule.

Another catalytic approach is the asymmetric reductive amination of cyclopropanecarboxaldehyde (B31225) with 2-(tert-butoxy)ethylamine. This reaction could be catalyzed by a chiral transition metal complex or a chiral organocatalyst, such as a chiral phosphoric acid, in the presence of a suitable reducing agent like Hantzsch ester. nih.gov This method offers the advantage of directly forming the C-N bond with stereocontrol.

Table 2: Comparison of Stereoselective Approaches

Approach Advantages Disadvantages
Chiral Auxiliary-Mediated High diastereoselectivity, well-established methods Stoichiometric use of auxiliary, additional protection/deprotection steps

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This can be achieved through various means, including the use of safer solvents, the development of sustainable catalysts, and the design of more atom-economical reactions.

Solvent-Free and Aqueous-Phase Syntheses

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the N-alkylation step in the synthesis of this compound, performing the reaction under solvent-free conditions or in aqueous media presents a greener alternative. Microwave irradiation has been shown to facilitate the N-alkylation of amines in aqueous media, often without the need for a transition metal catalyst. rsc.org This approach can lead to shorter reaction times and simplified work-up procedures. The use of deep eutectic solvents (DESs) also offers a sustainable alternative for the alkylation of amines with alcohols. nih.gov

Catalyst Development for Sustainable Production

The development of catalysts based on earth-abundant and less toxic metals is a central theme in green chemistry. For the N-alkylation of cyclopropylamine with a 2-(tert-butoxy)ethyl precursor, catalysts derived from metals like nickel or iron are being explored as alternatives to precious metal catalysts such as palladium or rhodium. researchgate.netacs.org For instance, a nickel-based catalyst generated in situ from Ni(COD)2 and KOH under ligand-free conditions has been shown to be highly active for the N-alkylation of amines with alcohols. rsc.org Such catalysts offer the potential for more cost-effective and sustainable production processes. Furthermore, the selective Hofmann N-alkylation of amines can be achieved using catalytic amounts of alkyl halides, which avoids the use of large quantities of bases and generates water as the only byproduct. rsc.org

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including improved safety, scalability, and process control.

The synthesis of secondary amines, such as this compound, is well-suited to flow chemistry. Reductive amination, a key potential step in the synthesis, can be efficiently performed in a continuous flow setup. vapourtec.com For example, a flow reactor can be packed with a heterogeneous catalyst, and the starting materials (cyclopropanecarboxaldehyde and 2-(tert-butoxy)ethylamine) can be continuously passed through the reactor to produce the target molecule. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. nih.govacs.org

Similarly, N-alkylation reactions can be adapted to continuous flow processes. The use of packed-bed reactors containing a solid-supported catalyst can facilitate the reaction and simplify product purification, as the catalyst is retained within the reactor. researchgate.net Flow systems also enhance safety, particularly when using hazardous reagents or performing highly exothermic reactions, as the small reactor volume minimizes the amount of material present at any given time.

Table 3: Potential Flow Chemistry Parameters for Synthesis

Reaction Step Reactor Type Catalyst Potential Advantages
Reductive Amination Packed-Bed Reactor Heterogeneous (e.g., Pd/C) High throughput, easy catalyst separation, improved safety

Retrosynthetic Analysis and Alternative Synthetic Pathways for this compound

Retrosynthetic analysis of this compound reveals two primary disconnections, leading to logical and practical synthetic strategies. The most apparent disconnection is the C-N bond between the cyclopropyl group and the nitrogen atom of the ethylamine (B1201723) side chain. A secondary disconnection can be envisioned at the ether linkage of the tert-butoxy (B1229062) group.

Primary Retrosynthetic Disconnection: C-N Bond Formation

Breaking the bond between the cyclopropyl ring and the nitrogen atom suggests two main synthetic approaches:

Reductive Amination: This approach involves the reaction of a cyclopropyl carbonyl compound, such as cyclopropanecarboxaldehyde, with 2-(tert-butoxy)ethylamine. The initial formation of an imine is followed by reduction with a suitable hydride reagent to yield the target secondary amine. This method is widely used for the synthesis of amines due to its efficiency and the commercial availability of a wide range of aldehydes, ketones, and amines. nih.govorganic-chemistry.org

N-Alkylation: This pathway involves the alkylation of cyclopropanamine with a reactive derivative of 2-(tert-butoxy)ethanol. To facilitate the reaction, the hydroxyl group of 2-(tert-butoxy)ethanol would be converted into a good leaving group, such as a tosylate or a halide (e.g., bromide or iodide). While direct alkylation of amines can sometimes lead to overalkylation, this can often be controlled by using a large excess of the amine or by employing specific reaction conditions. masterorganicchemistry.comgoogle.com

Alternative Synthetic Pathways

Based on the retrosynthetic analysis, two primary synthetic pathways emerge as the most feasible for the preparation of this compound.

Pathway 1: Reductive Amination of Cyclopropanecarboxaldehyde

This pathway is a robust and common method for the synthesis of secondary amines. organic-chemistry.orgresearchgate.net It involves two main steps: the preparation of the necessary precursors and their subsequent coupling via reductive amination.

Step 1: Synthesis of Precursors

Cyclopropanecarboxaldehyde: This starting material can be prepared through the oxidation of cyclopropylmethanol.

2-(Tert-butoxy)ethylamine: This amine can be synthesized from 2-(tert-butoxy)ethanol, which in turn can be prepared from the reaction of tert-butanol (B103910) with ethylene (B1197577) oxide. The conversion of 2-(tert-butoxy)ethanol to the corresponding amine can be achieved through various methods, such as the Mitsunobu reaction or by converting the alcohol to a leaving group followed by substitution with an amine equivalent (e.g., phthalimide (B116566) followed by hydrolysis).

Step 2: Reductive Amination

Cyclopropanecarboxaldehyde is reacted with 2-(tert-butoxy)ethylamine in a suitable solvent, often with the addition of a dehydrating agent to drive the formation of the intermediate imine.

The imine is then reduced in situ or in a separate step using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred as it is a mild and selective reagent for reductive aminations. organic-chemistry.org

Pathway 2: N-Alkylation of Cyclopropanamine

This classical approach to amine synthesis involves the formation of a C-N bond through a nucleophilic substitution reaction. masterorganicchemistry.com

Step 1: Synthesis of Precursors

Cyclopropanamine: This key intermediate can be synthesized via several established methods, including the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) or the Curtius rearrangement of cyclopropanecarbonyl azide. nih.gov

2-(Tert-butoxy)ethyl Tosylate: This electrophile can be prepared from 2-(tert-butoxy)ethanol by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Step 2: N-Alkylation

Cyclopropanamine is reacted with 2-(tert-butoxy)ethyl tosylate in the presence of a base to neutralize the generated toluenesulfonic acid. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used. The reaction is generally carried out in a polar aprotic solvent like acetonitrile (B52724) or DMF.

A summary of these two primary synthetic pathways is presented in the table below.

Elucidation of Reaction Mechanisms and Chemical Transformations of N 2 Tert Butoxy Ethyl Cyclopropanamine

Mechanistic Investigations of Cyclopropane (B1198618) Ring-Opening Reactions involving N-[2-(Tert-butoxy)ethyl]cyclopropanamine

The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. acs.org For N-substituted cyclopropylamines, these reactions are often initiated by electrophilic activation of the nitrogen atom.

In the case of this compound, protonation or coordination of a Lewis acid to the amine nitrogen would transform the amino group into a potent electron-withdrawing group. This activation facilitates the cleavage of the cyclopropane ring. Theoretical studies and experimental work on related donor-acceptor cyclopropanes suggest that an interaction occurs between the occupied orbitals of the cyclopropane ring and a low-lying unoccupied orbital of the substituent group. nih.gov This interaction weakens the adjacent (vicinal) C1-C2 bond, making it susceptible to nucleophilic attack.

The mechanism typically proceeds via one of two main pathways depending on the substitution pattern and reaction conditions:

Vicinal Bond Cleavage : Nucleophilic attack at one of the carbons adjacent to the nitrogen-bearing carbon, leading to the opening of the C1-C2 bond. This is common in cyclopropanes activated by strong π-acceptor groups. nih.gov

Distal Bond Cleavage : In certain cases, particularly with specific substitution patterns or under superacidic conditions, cleavage of the bond opposite to the substituent (the C2-C3 bond) can occur. nih.gov

For this compound, acid-catalyzed ring-opening in the presence of a nucleophile (Nu⁻) would likely proceed through the formation of an ammonium-carbenium dication intermediate, which is then trapped by the nucleophile. nih.gov

Table 1: Conditions for Ring-Opening Reactions of Related Cyclopropylamine (B47189) Derivatives

Derivative Reagent/Condition Major Outcome Reference
N-Cyclopropylamides AlCl₃ Rearrangement to N-(2-chloropropyl)amides or oxazolines researchgate.net
trans-2-Phenylcyclopropylamine Superacid (CF₃SO₃H) / Benzene Distal ring-opening and arylation nih.gov
Donor-Acceptor Cyclopropanes Lewis Acids / Nucleophiles Vicinal ring-opening and addition nih.gov
N-(ortho-Vinylphenyl) 2-Azabicyclo[3.1.0]hexane Heat or Catalyst Rearrangement to polycyclic aminocyclobutanes acs.org

Reactions of the Amine Moiety in this compound

The secondary amine in this compound is a primary center of reactivity, capable of acting as both a nucleophile and a base.

The lone pair of electrons on the nitrogen atom makes the amine moiety strongly nucleophilic. It can readily participate in reactions with a wide range of electrophiles. Common transformations include:

Alkylation: Reaction with alkyl halides (R-X) to form tertiary amines.

Acylation: Reaction with acyl chlorides (RCOCl) or anhydrides ((RCO)₂O) to form amides.

Condensation: Reaction with aldehydes and ketones to form enamines or, if followed by reduction, tertiary amines (reductive amination).

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

The reactivity of the amine can be influenced by the steric hindrance imposed by the adjacent cyclopropyl (B3062369) and the N-substituted ethyl group. Mechanochemical methods have been shown to facilitate nucleophilic substitution reactions involving amines under solvent-free conditions, which could be applicable here. chemrxiv.orgnih.gov

Table 2: Representative Nucleophilic Reactions of Secondary Amines

Electrophile Type Example Reagent Product Type
Alkyl Halide Methyl Iodide (CH₃I) Tertiary Amine
Acyl Chloride Acetyl Chloride (CH₃COCl) Amide
Aldehyde Acetaldehyde (CH₃CHO) Enamine / Tertiary Amine
α,β-Unsaturated Ketone Methyl Vinyl Ketone β-Amino Ketone

While the amine itself is nucleophilic, its reactivity with electrophiles is a key aspect of its chemistry. The protonation of the amine by Brønsted acids or coordination with Lewis acids are fundamental electrophilic interactions. This initial step is critical for activating the molecule toward other transformations, most notably the cyclopropane ring-opening reactions discussed previously. nih.gov In such cases, the amine moiety serves as the site for electrophilic attack, which in turn alters the electronic nature of the entire molecule and triggers subsequent chemical changes.

Furthermore, reactions involving the amine moiety can be initiated by radical cations. For instance, aminium radical cations can be generated and participate in various synthetic transformations, although specific studies on this compound are not documented.

Role of the Tert-butoxy (B1229062) Group in Directing Reactions of this compound

The tert-butoxy group exerts significant influence over the reactivity of the molecule primarily through steric and electronic effects.

Steric Hindrance: The tert-butyl group is exceptionally bulky. This steric bulk can hinder the approach of reagents to the nearby amine nitrogen. This effect might decrease the rate of nucleophilic attack by the amine or on adjacent atoms compared to a less hindered analogue (e.g., a methoxy (B1213986) or ethoxy group). This steric shielding can also influence the conformational preferences of the molecule, potentially affecting the orientation required for certain intramolecular reactions. The presence of a bulky group adjacent to a six-membered ring has been shown to surprisingly alter conformational preferences, an effect that could translate to acyclic systems as well. rsc.org

Electronic Effects: The ether oxygen is electron-donating through resonance but electron-withdrawing through induction. However, its primary role in this context is likely as a passive, sterically influential group.

Chemical Stability: The tert-butyl ether is a common protecting group for alcohols because it is stable under a wide range of conditions, including strongly basic and nucleophilic environments. nih.gov However, it is susceptible to cleavage under strongly acidic conditions, which could be a competing reaction pathway during acid-catalyzed transformations of the cyclopropylamine moiety. researchgate.netorganic-chemistry.org The deprotection typically proceeds via formation of a stable tert-butyl cation.

Table 3: Comparison of Steric and Electronic Properties of Alkoxy Groups

Group Relative Steric Bulk Electronic Effect Stability to Acid
Methoxy (-OCH₃) Low Inductively withdrawing, resonance donating Relatively stable
Ethoxy (-OCH₂CH₃) Low Inductively withdrawing, resonance donating Relatively stable
Tert-butoxy (-OC(CH₃)₃) High Inductively withdrawing, resonance donating Labile

Catalyzed Transformations of this compound

Catalysis offers pathways for transformations that are otherwise difficult to achieve, often with high selectivity and under mild conditions.

While specific studies on this compound are limited, the structural motifs present suggest several potential transition metal-catalyzed reactions. Cyclopropylamines and related strained rings are valuable partners in a variety of catalyzed processes. acs.orgrsc.org

C-H Functionalization: Transition metals, particularly palladium, rhodium, and ruthenium, can catalyze the functionalization of C-H bonds. The amine could act as a directing group, guiding the catalyst to activate a specific C-H bond on the cyclopropane ring or the ethyl chain, enabling subsequent coupling with other molecules.

Ring-Opening and Cycloaddition: The strain energy of the cyclopropane ring can be harnessed in transition metal-catalyzed reactions. For example, vinylcyclopropanes undergo a range of cycloaddition reactions. rsc.org While the target molecule lacks a vinyl group, catalytic activation could similarly lead to ring-opening followed by annulation or cross-coupling.

N-Arylation/Alkylation (Buchwald-Hartwig Amination): The secondary amine could undergo palladium- or copper-catalyzed cross-coupling with aryl or vinyl halides to form tertiary amines. This is a fundamental reaction in modern organic synthesis for constructing C-N bonds.

These potential reactions highlight the synthetic utility that could be unlocked through the application of transition metal catalysis.

Table 4: Potential Transition Metal-Catalyzed Reactions

Reaction Type Typical Catalyst Potential Transformation of the Substrate
Buchwald-Hartwig Amination Pd or Cu complexes N-Arylation to form a tertiary arylamine
Directed C-H Activation Rh(III), Ru(II), Pd(II) Functionalization of the cyclopropane or ethyl C-H bonds
Ring-Opening Cross-Coupling Ni(0), Pd(0) Cleavage of a C-C bond in the ring and formation of a new C-C bond

Organocatalytic Reactions

There is no available research detailing the participation of this compound in organocatalytic reactions. While the broader class of cyclopropylamines can be involved in various catalytic processes, specific examples and mechanistic studies for this particular compound are absent from the current scientific literature.

Pericyclic Reactions and Rearrangements Involving this compound

Similarly, no studies have been found that describe the involvement of this compound in pericyclic reactions or rearrangements. This includes cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. The specific influence of the N-[2-(tert-butoxy)ethyl] substituent on the pericyclic reactivity of the cyclopropane ring has not been investigated or reported.

Further experimental research would be necessary to elucidate the behavior of this compound in the context of organocatalytic and pericyclic reactions and to provide the detailed, informative, and scientifically accurate content requested.

Advanced Spectroscopic and Structural Elucidation of N 2 Tert Butoxy Ethyl Cyclopropanamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of N-[2-(Tert-butoxy)ethyl]cyclopropanamine

NMR spectroscopy is the cornerstone for determining the precise connectivity and three-dimensional structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the electronic environment of the nitrogen atom.

Based on the structure of this compound, a hypothetical ¹H and ¹³C NMR chemical shift assignment can be predicted. The molecule possesses distinct structural motifs: a tert-butoxy (B1229062) group, an ethyl linker, and a cyclopropylamine (B47189) moiety. Each of these groups gives rise to characteristic signals in the NMR spectrum.

Hypothetical ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
C(CH₃)₃~1.20Singlet9H
NH~1.5-2.5 (variable)Broad Singlet1H
CH-cyclopropyl~2.15Multiplet1H
O-CH₂~3.45Triplet2H
N-CH₂~2.70Triplet2H
CH₂-cyclopropyl~0.40-0.70Multiplets4H

Hypothetical ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(CH₃)₃~73.5
C(CH₃)₃~27.8
O-CH₂~62.5
N-CH₂~48.0
CH-cyclopropyl~33.0
CH₂-cyclopropyl~9.5

To confirm the assignments predicted above, two-dimensional (2D) NMR techniques are indispensable. A ¹H-¹H Correlation Spectroscopy (COSY) experiment would reveal scalar coupling between adjacent protons, such as the coupling between the O-CH₂ and N-CH₂ protons of the ethyl linker.

Furthermore, a Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon atom, providing unambiguous ¹H-¹³C one-bond correlations. For instance, the proton signal at ~1.20 ppm would correlate with the carbon signal at ~27.8 ppm, confirming their assignment to the tert-butyl group.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, would offer direct information about the electronic environment of the nitrogen atom. For this compound, a single signal would be expected in the aliphatic amine region, and its precise chemical shift would be sensitive to solvent and pH.

Dynamic NMR (DNMR) is a powerful technique used to study time-dependent phenomena, such as conformational changes or restricted bond rotations that occur on the NMR timescale. rsc.orgbeilstein-journals.orgnih.gov For this compound, several dynamic processes could potentially be investigated:

Nitrogen Inversion: The nitrogen atom of the secondary amine can undergo rapid inversion. At sufficiently low temperatures, this process could be slowed, potentially leading to the observation of distinct signals for substituents attached to the nitrogen if a chiral center were present.

Bond Rotation: Rotation around the C-O, C-N, and C-C single bonds may be hindered. The bulky tert-butyl group, in particular, could restrict rotation around the adjacent C-O bond. rsc.org Variable temperature (VT) NMR studies could be employed to measure the energy barriers associated with these rotational processes. beilstein-journals.org If the rotational barrier is high enough, distinct conformers might be observed at low temperatures, leading to a splitting of NMR signals that appear averaged at room temperature. nih.gov While no specific DNMR studies on this molecule have been published, research on similarly hindered amines has successfully determined rotational energy barriers. rsc.org

Mass Spectrometry Techniques for Characterization of this compound

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₉H₁₉NO), the theoretical monoisotopic mass can be calculated with high precision. When ionized, the molecule typically forms adducts, most commonly with a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺).

Predicted HRMS Data for this compound Adducts uni.lu

Ion AdductMolecular FormulaCalculated m/z
[M+H]⁺[C₉H₂₀NO]⁺158.15395
[M+Na]⁺[C₉H₁₉NNaO]⁺180.13589
[M+K]⁺[C₉H₁₉KNO]⁺196.10983

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. mdpi.com

For the protonated this compound ion ([M+H]⁺ at m/z 158.15), a plausible fragmentation pathway can be proposed. A primary and highly characteristic fragmentation for tert-butyl ethers and amines is the loss of isobutylene (B52900) (56.06 Da) via a neutral loss mechanism, leading to a prominent fragment ion.

Proposed Key Fragmentation Steps:

Loss of Isobutylene: The [M+H]⁺ ion is expected to readily lose isobutylene (C₄H₈) from the tert-butoxy group, resulting in a major fragment ion at m/z 102.09. This fragment corresponds to the protonated 2-(cyclopropylamino)ethanol (B1357452) structure.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom in the cyclopropyl (B3062369) ring can lead to the formation of characteristic iminium ions.

Cleavage of the Ethyl Linker: Fragmentation can also occur along the ethyl chain, leading to smaller charged fragments corresponding to the cyclopropylamine or tert-butoxy portions of the molecule.

Predicted MS/MS Fragment Ions for [C₉H₂₀NO]⁺

Proposed Fragment StructureFragment FormulaPredicted m/zNeutral Loss
[M+H - C₄H₈]⁺[C₅H₁₂NO]⁺102.0913Isobutylene
[C₄H₉O]⁺[C₄H₉O]⁺73.0648C₅H₁₁N
[C₅H₁₀N]⁺[C₅H₁₀N]⁺84.0808C₄H₁₀O

Vibrational Spectroscopy of this compound (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups. researchgate.netresearchgate.net

The spectrum of this compound would exhibit characteristic bands corresponding to its key functional groups.

Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchSecondary Amine3300-3500 (weak)
C-H Stretch (sp³)Alkyl2850-2970 (strong)
C-H StretchCyclopropyl~3050
N-H BendSecondary Amine1550-1650 (variable)
C-H BendCH₂, CH₃1350-1470
C-O StretchEther1050-1150 (strong)
C-N StretchAliphatic Amine1020-1250 (medium)

The N-H stretching vibration is typically a sharp, weak band in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching region below 3000 cm⁻¹ would be dominated by strong absorptions from the numerous methyl and methylene (B1212753) groups. The C-O single bond stretch of the ether linkage is expected to produce a strong, characteristic band in the fingerprint region, likely around 1100 cm⁻¹. researchgate.net Raman spectroscopy would be particularly useful for observing the more symmetric C-C bond vibrations that are often weak in the IR spectrum.

Correlation with Molecular Structure and Functional Groups

A complete analysis of the correlation between the spectroscopic data and the molecular structure of this compound is currently not feasible due to the absence of published experimental spectra (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Theoretically, the ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a singlet integrating to 9 protons), the cyclopropyl protons (complex multiplets in the upfield region), and the methylene protons of the ethyl chain, as well as a signal for the amine proton. Similarly, the ¹³C NMR spectrum would display distinct peaks for the quaternary and methyl carbons of the tert-butoxy group, the carbons of the ethyl linker, and the methine and methylene carbons of the cyclopropyl ring.

Infrared (IR) spectroscopy would be anticipated to reveal characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl and cyclopropyl groups, and C-O stretching of the ether linkage. Mass spectrometry would provide the molecular weight and fragmentation pattern, which could help in confirming the structure. However, without actual experimental data, a detailed assignment and interpretation are impossible.

Table 4.3.1-1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Features
¹H NMR Signals for tert-butyl protons, ethylenic protons, cyclopropyl protons, and an amine proton.
¹³C NMR Resonances for tert-butyl carbons, ethylenic carbons, and cyclopropyl carbons.
IR Spectroscopy Absorption bands corresponding to N-H, C-H (sp³), and C-O functional groups.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular formula C₉H₁₉NO and subsequent fragmentation peaks. |

X-ray Crystallography for Solid-State Structural Determination

There is no publicly available X-ray crystallography data for this compound. Therefore, its solid-state structure, including bond lengths, bond angles, and crystal packing, has not been experimentally determined or reported. Such a study would be necessary to provide definitive information on the three-dimensional arrangement of the molecule in the crystalline state.

Derivatization Strategies and Synthesis of Analogues of N 2 Tert Butoxy Ethyl Cyclopropanamine

Modification of the Cyclopropane (B1198618) Ring in N-[2-(Tert-butoxy)ethyl]cyclopropanamine

The cyclopropane ring is a strained, three-membered carbocycle that offers unique opportunities for chemical modification. Strategies can range from the introduction of substituents on the ring to complete ring-opening, yielding linear structures.

One common approach involves the synthesis of substituted cyclopropanes from the outset, which are then elaborated to the final amine. For instance, methods for creating nitrile-substituted cyclopropanes through Michael-initiated ring closure could be adapted to produce precursors for analogues. nih.gov Various cyclopropanation reactions, such as the Simmons-Smith reaction or those catalyzed by transition metals like rhodium or cobalt, can be employed using substituted olefins to generate diverse cyclopropyl (B3062369) cores. nih.govorganic-chemistry.org These pre-functionalized rings can then be converted into the corresponding amines.

Another strategy is the direct C-H functionalization of the cyclopropane ring, although this is often challenging due to the ring's reactivity. More aggressive methods can lead to the reductive opening of the cyclopropane ring. This can be achieved electrochemically or using metal catalysts, such as Ni(II) complexes, transforming the cyclic structure into a functionalized linear alkyl chain. beilstein-journals.org This approach dramatically alters the molecular scaffold, providing access to a different class of analogues.

Table 1: Potential Strategies for Modifying the Cyclopropane Ring

Modification Strategy Typical Reagents and Conditions Potential Resulting Analogue Structure Reference
Introduction of Substituents Substituted olefins + Diazo compounds with Rh(II) catalystN-[2-(Tert-butoxy)ethyl]-2-phenylcyclopropanamine nih.gov
Annulation/Fused Rings Intramolecular cyclization of a tethered olefinSpirocyclic analogues (e.g., spiro[cyclopropane-1,1'-indene]) nih.gov
Reductive Ring Opening Ni(II) catalyst, electroreductionLinear amine derivatives beilstein-journals.org
Introduction of Nitrile Group Michael addition followed by intramolecular cyclizationN-[2-(Tert-butoxy)ethyl]-2,2-dinitrilecyclopropanamine nih.gov

Functionalization of the Amine Group in this compound

The secondary amine in this compound is a versatile functional group for derivatization. nih.gov Its lone pair of electrons makes it nucleophilic, allowing for a wide range of reactions to form new covalent bonds at the nitrogen atom. numberanalytics.com

Standard functionalization strategies include:

N-Alkylation and N-Arylation: Introducing new alkyl or aryl groups can be achieved through nucleophilic substitution reactions with alkyl or aryl halides.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is often used to modulate basicity and introduce new functional handles.

Sulfonylation: Treatment with sulfonyl chlorides produces sulfonamides, which are stable functional groups prevalent in medicinal chemistry.

N-Nitrosation: Secondary amines can react with nitrosating agents like tert-butyl nitrite (B80452) (TBN) under mild, acid-free conditions to form N-nitrosamines. rsc.org

Modern methods, such as deoxygenative photochemical alkylation of secondary amides (formed first from the amine), provide streamlined routes to complex α-branched secondary and tertiary amines, expanding the accessible chemical space. nih.gov Additionally, palladium-catalyzed reactions have been developed to couple secondary amines with olefins to form tertiary amines under simple conditions. illinois.edu

Table 2: Common Amine Functionalization Reactions

Reaction Type Typical Reagents Product Class Reference
N-Acylation Acetyl chloride, TriethylamineN-Acetyl Amide nih.gov
N-Sulfonylation Tosyl chloride, PyridineN-Tosyl Sulfonamide nih.gov
N-Alkylation Benzyl bromide, K₂CO₃N-Benzyl Tertiary Amine numberanalytics.com
N-Nitrosation Tert-butyl nitrite (TBN)N-Nitrosamine rsc.org
Palladium-Catalyzed Coupling Olefins, Pd/SOX catalystTertiary Amine illinois.edu

Alterations to the Tert-butoxyethyl Side Chain of this compound

Modifying the tert-butoxyethyl side chain can involve changes to the tert-butyl group, the ethyl linker, or the ether linkage.

The tert-butyl group is a common motif that imparts steric bulk and metabolic stability. researchgate.net A primary strategy for its modification is replacement with bioisosteres. For example, a trifluoromethyl oxetane (B1205548) group has been successfully used as a tert-butyl isostere to improve metabolic stability in other contexts. researchgate.net Alternatively, the tert-butyl group can be cleaved under acidic conditions to unmask the primary alcohol, N-(2-hydroxyethyl)cyclopropanamine. This alcohol serves as a versatile intermediate that can be re-alkylated to form different ethers, esterified, or oxidized.

The ethyl linker can be altered by synthesizing analogues with different chain lengths (e.g., propyl or butyl linkers). This is typically achieved not by modifying the existing chain but by using different starting materials in the initial synthesis, such as reacting cyclopropanamine with 1-bromo-3-(tert-butoxy)propane.

Table 3: Strategies for Altering the Tert-butoxyethyl Side Chain

Modification Target Synthetic Strategy Example Analogue Name Reference
Tert-butyl Group Cleavage of tert-butyl ether (e.g., with TFA) followed by re-alkylationN-(2-Isopropoxyethyl)cyclopropanamine researchgate.net
Tert-butyl Group Bioisosteric replacement during synthesisN-[2-(Trifluoromethyloxetan-3-yl)oxyethyl]cyclopropanamine researchgate.net
Ethyl Linker Synthesis from alternative building blocksN-[3-(Tert-butoxy)propyl]cyclopropanamineN/A
Ether Oxygen Replacement with a thioether linkageN-[2-(Tert-butylthio)ethyl]cyclopropanamine mdpi.com

Synthesis of Isotopic Analogues for Mechanistic Studies of this compound

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, studying enzyme-substrate interactions, and conducting metabolic research. nih.govbohrium.com By replacing specific atoms in this compound with their heavier isotopes (e.g., ²H, ¹³C, ¹⁵N), researchers can trace the fate of the molecule through complex biological or chemical processes using techniques like NMR spectroscopy and mass spectrometry. nih.govresearchgate.net

The synthesis of isotopically labeled analogues requires the incorporation of a labeled precursor at a specific step in the synthetic route.

¹⁵N-Labeling: An ¹⁵N-labeled version can be prepared by using ¹⁵N-cyclopropanamine as a starting material. This, in turn, could be synthesized from ¹⁵N-ammonia or another labeled nitrogen source.

¹³C- or ²H-Labeling on the Cyclopropane Ring: Labeled cyclopropanating reagents, such as ¹³C- or ²H-substituted diiodomethane (B129776) in a Simmons-Smith reaction, can be used to construct the labeled ring.

¹³C- or ²H-Labeling on the Side Chain: A labeled side chain can be introduced by alkylating cyclopropanamine with an isotopically enriched electrophile, such as 1-¹³C-2-(tert-butoxy)ethyl bromide.

These labeled compounds are crucial for definitive mechanistic studies, allowing for the unambiguous tracking of atoms and bond rearrangements. researchgate.net

Table 4: Approaches for Isotopic Labeling

Isotope Target Position Labeled Precursor Required Purpose
¹⁵NAmine Nitrogen¹⁵N-CyclopropanamineTracing nitrogen source/fate in metabolic or mechanistic studies. researchgate.net
¹³CCyclopropane C1¹³C-labeled olefin or cyclopropanating agentElucidating mechanisms involving the cyclopropane ring. nih.gov
²H (Deuterium)Ethyl Chain (α to N)²H₂-labeled 2-(tert-butoxy)ethanal for reductive aminationProbing kinetic isotope effects and enzymatic C-H activation. researchgate.net
¹³CTert-butyl GroupTert-butanol (B103910) with ¹³C-labeled methyl groupsStudying metabolism or degradation of the tert-butyl moiety. nih.gov

Applications of N 2 Tert Butoxy Ethyl Cyclopropanamine in Advanced Organic Synthesis

N-[2-(Tert-butoxy)ethyl]cyclopropanamine as a Chiral Building Block

Chiral building blocks are fundamental to the asymmetric synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The structure of this compound contains a cyclopropane (B1198618) ring, which can possess stereogenic centers. However, there is no scientific literature available that describes the resolution of this compound into its enantiomers or its application as a chiral building block in stereoselective synthesis. Detailed research findings on its use to introduce chirality into target molecules are therefore not available.

Utilization of this compound in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step, thereby increasing efficiency and reducing waste. The secondary amine functionality in this compound could theoretically participate in such reactions. Despite this potential, a comprehensive search of chemical databases and scholarly articles did not yield any examples of this compound being utilized in cascade or multi-component reactions. Consequently, there are no research findings or data tables to present on this topic.

Development of Novel Reagents or Catalysts derived from this compound

The derivatization of simple molecules into more sophisticated reagents or catalysts is a common approach to developing new synthetic methodologies. The amine group of this compound could be functionalized to create novel ligands for catalysis or to develop new reagents for specific chemical transformations. A review of the current scientific literature, however, reveals no instances of this compound being used as a precursor for the development of new reagents or catalysts. There are no published studies detailing the synthesis or application of such derivatives.

Future Research Directions and Perspectives for N 2 Tert Butoxy Ethyl Cyclopropanamine

Emerging Methodologies in the Synthesis and Functionalization of N-[2-(Tert-butoxy)ethyl]cyclopropanamine

The synthesis of cyclopropylamines remains a significant topic of research, driven by their prevalence in biologically active molecules. acs.orgnih.govnih.gov Future efforts in synthesizing this compound are likely to focus on improving efficiency, stereoselectivity, and sustainability.

Emerging synthetic approaches that could be adapted for this specific molecule include advancements in classical cyclopropanation methods and the development of novel reactions. acs.orgnih.gov Methodologies such as the Kulinkovich reaction applied to amides and nitriles, metal-catalyzed reactions involving C-H functionalization, and additions to cyclopropenes represent fertile ground for innovation. acs.orgnih.govorganic-chemistry.org For instance, a transition metal-catalyzed approach could enable the direct amination of a cyclopropane (B1198618) precursor, offering a more atom-economical route. acs.orgresearchgate.net

Furthermore, continuous-flow microreaction systems, which have been shown to improve the efficiency and safety of processes like the Hofmann rearrangement for producing cyclopropylamine (B47189), could be developed for the multi-step synthesis of this compound, potentially enhancing yield and reducing reaction times. acs.org

Functionalization of the parent molecule presents another key research direction. The secondary amine offers a reactive handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. Research could focus on selective N-alkylation, N-arylation, or acylation to build a library of analogues for screening in various applications. The tert-butyl group, while generally considered sterically hindering and stabilizing, could also be a target for late-stage functionalization through advanced C-H activation techniques, opening up previously inaccessible chemical space. researchgate.netchemrxiv.org

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyDescriptionPotential Advantages for SynthesisKey Challenges
Modified Kulinkovich-Szymoniak ReactionA titanium-mediated coupling of nitriles with Grignard reagents to form primary cyclopropylamines. organic-chemistry.orgDirect formation of the cyclopropylamine core from readily available nitrile precursors.Requires adaptation for secondary amine synthesis and compatibility with the tert-butoxyethyl side chain.
Catalytic C-H AminationDirect functionalization of a C-H bond on a cyclopropane ring with an amine-containing fragment. acs.orgHigh atom economy and potential for late-stage functionalization.Achieving regioselectivity and controlling reactivity of the strained cyclopropane ring.
Reductive AminationReaction of a cyclopropanecarboxaldehyde (B31225) or cyclopropanone (B1606653) precursor with 2-(tert-butoxy)ethan-1-amine. longdom.orgUtilizes well-established and reliable chemical transformations.Availability and stability of the cyclopropane carbonyl precursor.
Flow ChemistryPerforming the synthesis in a continuous-flow microreactor system. acs.orgImproved heat transfer, safety, and potential for higher yields and purity. acs.orgRequires specialized equipment and optimization of reaction parameters for a multi-step process.

Potential for this compound in Materials Science

In materials science, the cyclopropyl (B3062369) group is valued for the unique rigidity and ring strain it introduces into molecular structures. longdom.org This can lead to materials with enhanced mechanical and thermal properties. longdom.org this compound could serve as a unique monomer or building block for specialty polymers and advanced coatings.

The presence of the cyclopropane ring can impart rigidity to a polymer backbone, while the flexible tert-butoxyethyl side chain could influence properties such as solubility, processability, and glass transition temperature. The bulky tert-butyl group can create steric hindrance, potentially enhancing the thermal stability of a material by restricting chain mobility and degradation pathways. researchgate.net Furthermore, the secondary amine can act as a cross-linking site or a point for post-polymerization modification, allowing for the fine-tuning of material properties.

Potential applications could include the development of high-performance polymers with tailored thermal and mechanical characteristics, or its use as an additive in coatings to improve adhesion and surface properties. The combination of a rigid cycloalkane and a bulky, flexible side chain is a design motif that warrants further investigation for creating novel functional materials.

Table 2: Potential Roles of Structural Moieties in Materials Science Applications
Structural MoietyPotential Contribution to Material PropertiesExample Application Area
Cyclopropane RingIncreases rigidity, strain, and thermal stability in a polymer backbone. longdom.orgHigh-performance polymers, specialty resins.
Tert-butoxyethyl GroupEnhances solubility in organic solvents, modifies glass transition temperature, provides steric bulk. researchgate.netProcessable polymers, functional coatings.
Secondary AmineActs as a reactive site for cross-linking, polymerization, or grafting.Thermosetting polymers, surface modification.

Interdisciplinary Research Opportunities for this compound

The structural features of this compound make it an attractive scaffold for interdisciplinary research, particularly at the interface of chemistry, biology, and medicine. Cyclopropylamine moieties are present in numerous pharmaceuticals, including antidepressants and antiviral agents, where the ring is often used to increase metabolic stability or to orient substituents in a specific, rigid conformation to enhance binding to biological targets. longdom.orgdigitellinc.comscientificupdate.com

The this compound core could be explored as a novel scaffold in medicinal chemistry. The tert-butoxy (B1229062) group is often used to improve pharmacokinetic properties by increasing lipophilicity or acting as a shield to prevent metabolic degradation of nearby functional groups. researchgate.net This compound could serve as a starting point for the synthesis of new classes of enzyme inhibitors, receptor modulators, or probes for chemical biology. For example, derivatives could be designed and synthesized to target enzymes like monoamine oxidases or lysine-specific demethylase 1 (LSD1), where the cyclopropylamine motif is a known pharmacophore. longdom.orgrsc.org

In agrochemical research, cyclopropylamine derivatives are utilized in herbicides, fungicides, and insecticides. longdom.org The unique combination of functional groups in this compound could lead to the discovery of new crop protection agents with novel modes of action or improved environmental profiles.

Table 3: Interdisciplinary Research Opportunities
FieldResearch FocusRationale
Medicinal ChemistryDevelopment of novel therapeutic agents (e.g., enzyme inhibitors, CNS agents).The cyclopropylamine is a proven pharmacophore, and the tert-butoxyethyl group can favorably modulate pharmacokinetic properties. longdom.orgresearchgate.net
AgrochemicalsDiscovery of new herbicides, fungicides, or insecticides.Cyclopropylamine derivatives are established in crop protection, offering a scaffold for new active ingredients. longdom.org
Chemical BiologyDesign of molecular probes to study biological systems.The structure can be functionalized with reporter tags (e.g., fluorophores, biotin) to investigate protein-ligand interactions.
CatalysisUse as a chiral ligand in asymmetric synthesis.The rigid cyclopropane backbone, when rendered chiral, could create a well-defined steric environment for metal coordination.

Challenges and Opportunities in the Academic Research of this compound

Academic investigation into this compound is not without its challenges, but these are balanced by significant opportunities for fundamental discovery and innovation.

A primary challenge lies in its synthesis. Developing stereocontrolled methods to access specific isomers of substituted cyclopropylamines can be complex. acs.org The inherent ring strain of the cyclopropane makes it susceptible to undesired ring-opening reactions under certain conditions, which must be carefully managed during multi-step syntheses and functionalization. nih.gov Furthermore, the availability and cost of specialized starting materials may pose limitations for large-scale academic studies.

Despite these hurdles, the opportunities are substantial. The molecule's unique topology offers a platform for studying the interplay of steric and electronic effects in chemical reactions. The combination of a strained ring, a nucleophilic amine, and a bulky ether group provides a rich landscape for methodological development in organic synthesis. There is a significant opportunity to develop novel synthetic routes that are more efficient and sustainable than current methods. acs.orgorganic-chemistry.org

Moreover, the limited extent of its exploration means that its fundamental chemical and physical properties are largely uncharacterized. Academic research can fill this knowledge gap, providing valuable data for future applications. The compound serves as an ideal candidate for computational studies to predict its conformational preferences, reactivity, and potential interactions with biological macromolecules, thereby guiding experimental work. The exploration of this and related molecules could lead to the discovery of novel chemical reactivity and the development of compounds with valuable properties for medicine, agriculture, and materials science. nih.govlongdom.org

Table 4: Summary of Challenges and Opportunities
AspectChallengesOpportunities
SynthesisStereocontrol, potential for ring-opening, availability of starting materials. acs.orgnih.govDevelopment of novel, efficient, and sustainable synthetic methods (e.g., flow chemistry, C-H activation). acs.orgacs.org
CharacterizationComplex conformational analysis due to the combination of rigid and flexible components.Fundamental studies of its physical and chemical properties; validation of computational models.
ApplicationUnproven utility in any specific field, requiring extensive screening and development.High potential as a novel scaffold in medicinal chemistry, materials science, and agrochemicals due to its unique structure. longdom.org

Q & A

Q. What are the common synthetic routes for N-[2-(Tert-butoxy)ethyl]cyclopropanamine?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Protection of the amine group : Use of tert-butoxycarbonyl (Boc) protecting groups to prevent undesired side reactions during synthesis .
  • Coupling reactions : Alkylation or nucleophilic substitution to attach the cyclopropaneamine moiety to the tert-butoxyethyl backbone. For example, bromoacetyl intermediates (e.g., 2-bromoacetamide derivatives) can react with cyclopropaneamine under basic conditions (e.g., K₂CO₃) .
  • Deprotection : Removal of the Boc group under acidic conditions (e.g., HCl in dioxane) to yield the final compound .
    Key parameters include stoichiometric control, solvent selection (e.g., DMF or THF), and reaction temperature (often 60–80°C) .

Q. How is the compound characterized after synthesis?

Methodological Answer: Characterization involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity, with emphasis on cyclopropane ring protons (δ ~0.5–1.5 ppm) and tert-butoxy methyl groups (δ ~1.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ ion) .
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection to assess purity (>95% recommended for biological studies) .
  • Melting Point and Optical Rotation : For crystalline derivatives, melting point determination and polarimetry (e.g., [α]²²D values) provide additional validation .

Q. What safety protocols are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of volatile intermediates (e.g., tert-butyl chloride derivatives) .
  • Waste Disposal : Segregate halogenated or amine-containing waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling reactions to enhance efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene can reduce side reactions in Boc deprotection .
  • Temperature Control : Lower temperatures (0–25°C) during cyclopropane ring formation can prevent ring-opening side reactions .
  • In-Situ Monitoring : Use TLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically .

Q. What advanced analytical methods are used to confirm its stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating (e.g., 25–200°C) .
  • Forced Degradation Studies : Expose the compound to acidic/alkaline conditions, UV light, or humidity, followed by HPLC-MS to identify degradation products .
  • X-ray Crystallography : Resolve crystal structures to correlate stability with intermolecular interactions (e.g., hydrogen bonding in tert-butoxy groups) .

Q. How do structural modifications (e.g., substituent changes) affect its physicochemical properties?

Methodological Answer:

  • LogP Studies : Replace the tert-butoxy group with smaller alkoxy groups (e.g., methoxy) to evaluate hydrophobicity changes via shake-flask or computational methods (e.g., ChemAxon) .
  • Cyclopropane Ring Modifications : Introduce substituents (e.g., fluorine) to the cyclopropane ring and measure effects on ring strain via DFT calculations or NMR coupling constants (³JHH) .
  • Bioactivity Correlation : Test modified derivatives in receptor-binding assays (e.g., GPCRs) to link structural changes to pharmacological activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.